Lipophilicity vs 1-Ethyl Analog
The target compound exhibits a significantly higher predicted partition coefficient compared to the unbranched 1-ethyl analog, directly impacting its bioavailability and membrane permeability profile. The LogP value for 1-(2-Methylpentyl)-1H-pyrazol-3-amine is predicted to be 2.30 , while that for 1-ethyl-1H-pyrazol-3-amine is 1.07 . This represents a >2-fold increase in lipophilicity.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30007795567 |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazol-3-amine (CAS 55361-49-4), LogP = 1.06640 |
| Quantified Difference | ΔLogP = +1.23 (Target is more lipophilic) |
| Conditions | Predicted values from supplier datasheets; target compound from Fluorochem, comparator from Chemsrc. |
Why This Matters
A higher LogP is a decisive factor for research programs where target engagement requires crossing lipid membranes, making the 2-methylpentyl analog a more appropriate choice for cell-based assays or in vivo studies.
